Enhanced CK2 Inhibitory Potency via Trifluoromethyl Substitution at C5
In a head-to-head comparison, 5-trifluoromethyl substitution on the coumarin core yielded a 5-fold improvement in CK2 inhibitory potency over the corresponding methyl analog. The study evaluated three trifluoromethyl derivatives, with the most active compound achieving an IC50 of 0.4 µM [1]. This demonstrates that the C5-CF3 group provides a specific advantage in target engagement compared to other substituents.
| Evidence Dimension | CK2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.4 µM (for the most active C5-CF3 derivative) |
| Comparator Or Baseline | Methyl analog (exact IC50 not provided, but 5-fold less potent) |
| Quantified Difference | 5-fold improvement in potency |
| Conditions | In vitro CK2 enzyme inhibition assay |
Why This Matters
This head-to-head comparison demonstrates that 5-(trifluoromethyl)-2H-chromen-2-one provides a significantly higher potency against CK2, a target in cancer and inflammation, justifying its selection over non-fluorinated analogs for SAR studies and drug discovery programs.
- [1] Zhang, N., Chen, W. J., Zhou, Y., Zhao, H., & Zhong, R. G. (2016). Rational design of coumarin derivatives as CK2 inhibitors by improving the interaction with the hinge region. Molecular Informatics, 35(1), 15-18. View Source
